(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound characterized by its unique triazolo-thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo-thiazole core, followed by the introduction of the methoxyphenyl and nitrophenyl groups through various coupling reactions. Common reagents used in these reactions include:
- Aromatic aldehydes
- Hydrazine derivatives
- Thiosemicarbazide
The reaction conditions usually involve:
- Refluxing in ethanol or methanol
- Catalysts such as acetic acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Conversion of functional groups to higher oxidation states.
- Reduction : Reduction of nitro groups to amines.
- Substitution : Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
- Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole core structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dichloroanilines : Compounds with an aniline ring substituted with chlorine atoms.
- Luteolin : A natural flavonoid with various pharmacological effects.
Uniqueness
This compound is unique due to its triazolo-thiazole core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N4O4S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O4S/c1-28-16-9-4-13(5-10-16)6-11-18-21-20-23(22-18)19(25)17(29-20)12-14-2-7-15(8-3-14)24(26)27/h2-12H,1H3/b11-6+,17-12- |
InChI Key |
AZGBKKPMAMRJMG-PWFSRHFBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.